

# **Application Notes: CL2A-FL118 ADC for Targeting HER2-Positive Breast Cancer**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | CL2A-FL118 |           |
| Cat. No.:            | B15563428  | Get Quote |

For Research Use Only. Not for use in diagnostic procedures.

## Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for approximately 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to protein overexpression and aggressive tumor growth.[1] While targeted therapies have significantly improved patient outcomes, challenges such as drug resistance remain. Antibody-Drug Conjugates (ADCs) represent a powerful class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[2]

This document describes the application and protocols for a novel ADC, Trastuzumab-**CL2A-FL118**, designed to target HER2-positive breast cancer. This ADC is composed of three key components:

- Monoclonal Antibody: Trastuzumab, which specifically binds to the extracellular domain of the HER2 receptor.
- Cytotoxic Payload: FL118, a novel camptothecin analogue that is not a substrate for common drug efflux pumps like ABCG2 and MDR1, allowing it to overcome certain types of drug resistance.[3] FL118 exhibits a dual mechanism of action, inhibiting Topoisomerase I and inducing proteasome-mediated degradation of anti-apoptotic proteins like survivin and Mcl-1.[4][5]



Linker: CL2A, a pH-sensitive linker designed for the targeted delivery of cytotoxic agents.[6]
 [7] This linker is stable in the bloodstream but cleaves in the acidic environment of tumor cells, releasing the FL118 payload both intracellularly and in the tumor microenvironment, leading to a potential "bystander effect" on adjacent tumor cells.[6][8]

## **Principle of Technology**

The Trastuzumab-**CL2A-FL118** ADC is engineered for targeted delivery of the FL118 payload to HER2-overexpressing cancer cells. Upon intravenous administration, the ADC circulates systemically. The Trastuzumab component binds with high affinity to HER2 receptors on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-receptor complex into endosomes. As the endosome matures and acidifies, the pH-sensitive CL2A linker is cleaved, releasing the FL118 payload directly inside the cell.

Once released, FL118 exerts its potent anti-tumor activity through a multi-pronged attack. It inhibits Topoisomerase I, leading to DNA damage.[4] Concurrently, it targets the oncoprotein DDX5, leading to the degradation of multiple anti-apoptotic proteins (survivin, Mcl-1, XIAP, cIAP2), thereby pushing the cell towards apoptosis.[9][10] Because the released FL118 is cell-permeable, it can also diffuse out of the target cell and kill neighboring HER2-negative cancer cells, a phenomenon known as the bystander effect.





Click to download full resolution via product page

Mechanism of Action of Trastuzumab-CL2A-FL118 ADC.



## **Preclinical Data Summary**

Preclinical studies demonstrate the potent and specific anti-tumor activity of **CL2A-FL118** ADCs. The data highlight its efficacy in HER2-positive models, including those resistant to other therapies.

Table 1: In Vitro Cytotoxicity of CL2A-FL118 ADCs

| Cell Line | Target Antigen | IC50 (nM)                                       | Reference |
|-----------|----------------|-------------------------------------------------|-----------|
| FaDu      | Trop2          | 0.025                                           | [4]       |
| JIMT-1    | HER2           | Data indicates high potency in resistant cells. | [11]      |

Note: The potent IC50 value in Trop2-positive cells illustrates the high potency of the **CL2A-FL118** platform.[4]

Table 2: In Vivo Efficacy of Trastuzumab-CL2A-FL118 in a Xenograft Model

| Model Details Treatment | Tumor<br>Growth<br>Outcome<br>Inhibition<br>(TGI) | e Reference |
|-------------------------|---------------------------------------------------|-------------|
|-------------------------|---------------------------------------------------|-------------|

| JIMT-1 Xenograft | HER2-overexpressing, Kadcyla-resistant | Trastuzumab-**CL2A-FL118** (DAR 8) | Not specified, described as "excellent efficacy" | Superior efficacy in a resistant model |[11] |

Table 3: Comparative Pharmacokinetic (PK) Profile of CL2A-FL118 ADC



| PK Parameter | Sac-CL2A-<br>FL118 | Trodelvy®<br>(Sac-CL2A-<br>SN38) | Fold Increase | Reference |
|--------------|--------------------|----------------------------------|---------------|-----------|
| AUC          | 2.6x higher        | Baseline                         | ~2.6          | [4]       |
| Cmax         | 1.7x higher        | Baseline                         | ~1.7          | [4]       |

Note: This data, from a Trop2-targeted ADC, suggests the FL118 payload may contribute to a more favorable PK profile compared to SN-38 when using the same linker and antibody system.[4]

## Experimental Protocols Protocol 1: In Vitro Cell Viability (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Trastuzumab-**CL2A-FL118** in HER2-positive breast cancer cell lines.

Principle: HER2-positive cells are seeded in 96-well plates and treated with serial dilutions of the ADC. After a set incubation period, cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, MTS, or CellTiter-Glo®). The resulting dose-response curve is used to calculate the IC50 value.





Click to download full resolution via product page

Workflow for In Vitro Cytotoxicity Assay.

#### Materials:

- HER2-positive cell lines (e.g., SK-BR-3, BT-474, JIMT-1) and a HER2-negative control line (e.g., MDA-MB-231).
- · Complete cell culture medium.
- Trastuzumab-CL2A-FL118 ADC and an isotype control ADC.
- Sterile 96-well, clear-bottom, white-walled plates.



- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Multichannel pipette, plate reader (luminometer).

#### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 μL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
- ADC Preparation: Prepare a 10X serial dilution series of the Trastuzumab-CL2A-FL118 ADC in culture medium.
- Treatment: Add 10  $\mu$ L of the 10X ADC dilutions to the appropriate wells. Include wells for "cells only" (no drug) and "medium only" (background) controls.
- Incubation: Incubate the plate for 96-120 hours at 37°C, 5% CO2.
- Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the reagent according to the manufacturer's protocol (e.g., 100 µL of CellTiter-Glo®).
- Signal Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
- Data Analysis: Subtract the background reading. Normalize the data to the "cells only" control (100% viability). Plot the normalized viability versus the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50.

## Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Trastuzumab-**CL2A-FL118** in a HER2-positive breast cancer xenograft mouse model.

Principle: Immunodeficient mice are implanted with HER2-positive tumor cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The ADC is administered systemically (e.g., intravenously) on a defined schedule. Tumor volume and body weight are monitored throughout the study to assess efficacy and toxicity.





Click to download full resolution via product page

Workflow for In Vivo Xenograft Study.



#### Materials:

- Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
- HER2-positive tumor cells (e.g., JIMT-1).
- Matrigel® or similar basement membrane matrix.
- Trastuzumab-CL2A-FL118 ADC, vehicle control, and isotype control ADC.
- Calipers, analytical balance.
- Sterile syringes and needles.

#### Procedure:

- Tumor Implantation: Resuspend tumor cells in a 1:1 mixture of sterile PBS and Matrigel®.
   Subcutaneously inject 5-10 million cells into the right flank of each mouse.
- Tumor Monitoring: Allow tumors to grow. Measure tumors with calipers 2-3 times per week.
   Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into cohorts (n=8-10 per group). Typical groups include: Vehicle Control, Isotype Control ADC, and Trastuzumab-CL2A-FL118 (at various doses).
- ADC Administration: Administer the ADC or controls via intravenous (IV) injection into the tail vein. A typical dosing schedule might be once per week for 3-4 weeks.
- Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight
   2-3 times per week. Body weight loss is an indicator of toxicity.
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity become severe.
- Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study. Analyze for statistical significance between groups (e.g., using ANOVA).



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Recent advances of antibody-drug conjugates in treating breast cancer with different HER2 status PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugates in HER2-positive breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center Buffalo, NY [roswellpark.org]
- 4. Design, synthesis and biological evaluation of camptothecin analogue FL118 as a payload for antibody-drug conjugates in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? PMC [pmc.ncbi.nlm.nih.gov]
- 10. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2022015110A1 Conjugate in which fl118 drug is linked to acid-sensitive linker, and immunoconjugate using same Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: CL2A-FL118 ADC for Targeting HER2-Positive Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563428#cl2a-fl118-adc-for-targeting-her2-positive-breast-cancer]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com